molecular formula C12H8F3NO4 B6312686 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357623-91-6

2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B6312686
CAS No.: 1357623-91-6
M. Wt: 287.19 g/mol
InChI Key: GLCRAEBPJXQQEF-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient formation of the desired product. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects . The oxazole ring may also play a role in binding to specific receptors or enzymes, further influencing the compound’s activity .

Properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c1-19-11-8(10(17)18)16-9(20-11)6-3-2-4-7(5-6)12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRAEBPJXQQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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